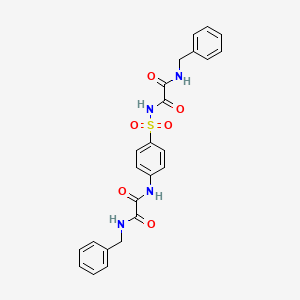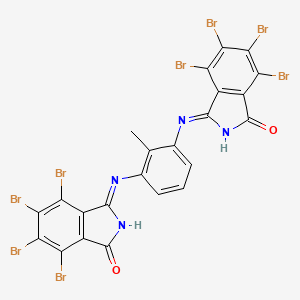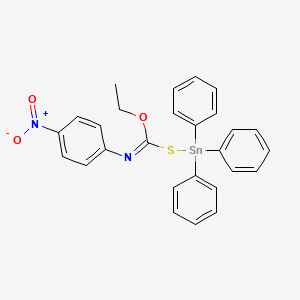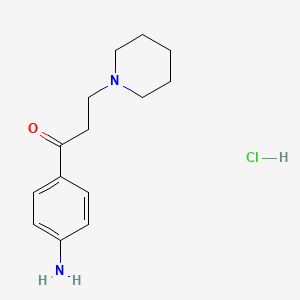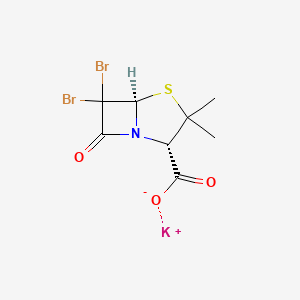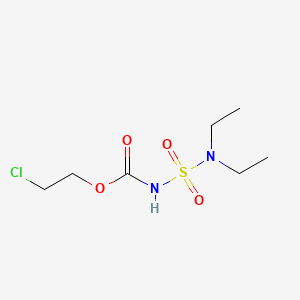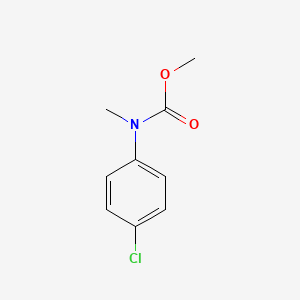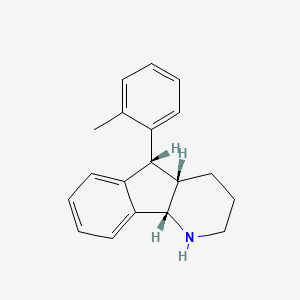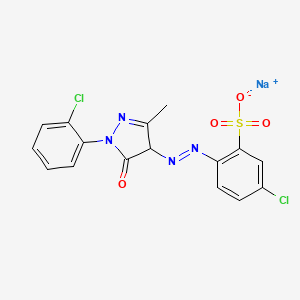
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate is a complex organic compound with a unique structure. It is characterized by its multiple aromatic rings and the presence of a tertiary amine and an ether group.
Méthodes De Préparation
The synthesis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves several stepsThe final step involves the reaction with maleic acid to form the hydrogen maleate salt .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include dimethyl sulfate, maleic acid, and various solvents .
Analyse Des Réactions Chimiques
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Applications De Recherche Scientifique
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparaison Avec Des Composés Similaires
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate can be compared with other similar compounds, such as:
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine: This compound shares a similar core structure but lacks the oxazecinium ion and the hydrogen maleate salt.
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium chloride: This compound is similar but has a chloride ion instead of the hydrogen maleate salt.
The uniqueness of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate lies in its specific structure and the presence of the hydrogen maleate salt, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
85650-59-5 |
|---|---|
Formule moléculaire |
C22H25NO5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
6,11-dimethyl-2-oxa-11-azoniatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18;5-3(6)1-2-4(7)8/h3-8,13H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
OZEXFQGIWSAAES-BTJKTKAUSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


